![molecular formula C14H14N4O3 B14362018 (E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene] CAS No. 90238-05-4](/img/structure/B14362018.png)
(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is an organic compound with the molecular formula C14H14N2O3. It is a derivative of azobenzene, characterized by the presence of two methoxy groups attached to the phenyl rings and an oxygen bridge connecting the two azobenzene units. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] typically involves the reaction of 4-methoxyaniline with nitrosobenzene in the presence of acetic acid as a solvent. The reaction is carried out at room temperature for 48 hours, followed by dilution with hexane and washing with water . Another method involves the use of 2-fluoroaniline, potassium permanganate, and iron(II) sulfate heptahydrate in dichloromethane, with the reaction mixture being refluxed overnight .
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer industries.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene], known for its photoisomerization properties.
4,4’-Dimethoxyazoxybenzene: A similar compound with an azoxy group instead of an azo group.
p-Methoxyazobenzene: A derivative of azobenzene with a single methoxy group.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is unique due to the presence of an oxygen bridge connecting the two azobenzene units, which imparts distinct chemical and physical properties. This structural feature enhances its stability and alters its reactivity compared to other azobenzene derivatives.
Eigenschaften
| 90238-05-4 | |
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O3/c1-19-13-7-3-11(4-8-13)15-17-21-18-16-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI-Schlüssel |
NJKOEUPSJYVETN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



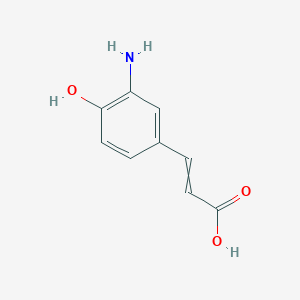

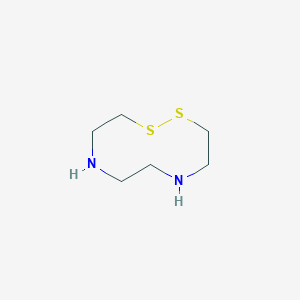

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
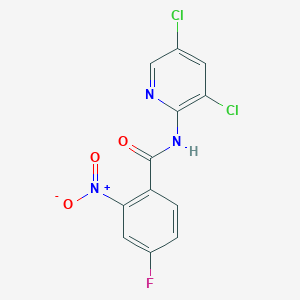
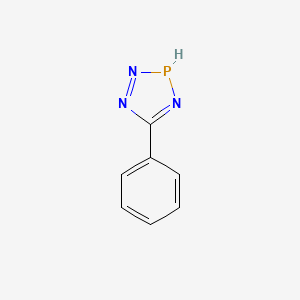
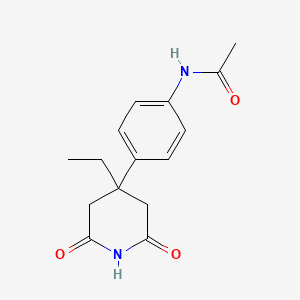
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
